Ethyl 1,3-benzothiazole-2-sulfonate
Description
Ethyl 1,3-benzothiazole-2-sulfonate is a heterocyclic sulfonate ester characterized by a benzothiazole core fused with a benzene ring and a sulfonate group at position 2, substituted with an ethyl ester. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in bioactive molecules, particularly in anticancer and antimicrobial agents.
Properties
CAS No. |
54973-69-2 |
|---|---|
Molecular Formula |
C9H9NO3S2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
ethyl 1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C9H9NO3S2/c1-2-13-15(11,12)9-10-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
InChI Key |
YKYHYFKZYBXMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Conventional Sulfonation-Esterification Approaches
The classical route to ethyl 1,3-benzothiazole-2-sulfonate involves sequential sulfonation of 2-mercaptobenzothiazole followed by esterification. In a representative procedure, 2-mercaptobenzothiazole is treated with chlorosulfonic acid at 0–5°C to form benzothiazole-2-sulfonic acid, which is subsequently reacted with ethanol in the presence of a dehydrating agent such as thionyl chloride. This two-step process typically yields 60–75% of the target compound, with purification achieved via recrystallization from ethanol-water mixtures.
Key variables influencing yield include:
- Temperature control : Sulfonation is exothermic and requires strict temperature regulation to avoid side reactions such as sulfone formation.
- Stoichiometry : A 1:1 molar ratio of 2-mercaptobenzothiazole to chlorosulfonic acid ensures complete conversion, while excess ethanol (3–5 equivalents) drives esterification to completion.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has been adapted to streamline the synthesis, reducing reaction times from hours to minutes. A modified protocol combines 2-aminobenzothiazole with ethyl chloroacetate and potassium carbonate in a solvent-free system, irradiated at 180°C for 4–15 minutes. This method achieves yields of 82–89% by enhancing reaction kinetics through dielectric heating (Table 1).
Mechanistic advantage : Microwave energy facilitates rapid dipole rotation, accelerating both sulfonation and esterification stages. The absence of solvent minimizes byproduct formation, simplifying purification.
Ultrasound-Promoted Sulfonyl Transfer
Ultrasound irradiation (35 kHz, 500 W) enables efficient synthesis in aqueous-organic biphasic systems. A mixture of 2-mercaptobenzothiazole, sodium sulfite, and ethyl bromide in toluene/water undergoes sonication for 30–45 minutes, yielding 78–85% product. Cavitation effects enhance mass transfer across phase boundaries, particularly benefiting the sulfite-to-sulfonate conversion.
Optimization insights :
- Phase-transfer catalysts : Tetrabutylammonium bromide (0.1 eq.) increases interfacial reactivity, boosting yield by 12–15%.
- pH modulation : Maintaining alkaline conditions (pH 8–9) prevents hydrolysis of the ethyl sulfonate group during reaction.
Patent-Derived Industrial Methods
The patent US4808723A discloses a scalable process using 4-chloro-3-nitrobenzenesulfonyl chloride as a precursor. Reaction with thiourea in sulfolane at 120°C for 1.5 hours generates the benzothiazole sulfonic acid intermediate, which is esterified in situ with ethanol (Figure 1). This method achieves 90% purity after a single crystallization step, making it suitable for kilogram-scale production.
Critical parameters :
- Solvent selection : Sulfolane’s high polarity and thermal stability prevent decomposition at elevated temperatures.
- Stoichiometric excess : Thiourea is used at 3–6 equivalents relative to the sulfonyl chloride to ensure complete cyclization.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics Across Preparation Techniques
| Method | Time (min) | Yield (%) | Purity (%) | Energy Input (kW·h/mol) |
|---|---|---|---|---|
| Conventional | 240–360 | 65±3 | 92–95 | 8.2 |
| Microwave | 4–15 | 85±2 | 98–99 | 1.1 |
| Ultrasound | 30–45 | 80±4 | 95–97 | 2.4 |
| Patent Process | 90 | 88±2 | 90–92 | 4.7 |
Reaction Mechanism and Intermediate Characterization
The synthesis proceeds through nucleophilic substitution at the benzothiazole 2-position. In sulfonation, the thiol group attacks electrophilic sulfur species (e.g., SO3 from chlorosulfonic acid), forming a sulfonic acid intermediate. Esterification then occurs via acid-catalyzed nucleophilic acyl substitution, with ethanol displacing the hydroxyl group.
Spectroscopic confirmation :
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-benzothiazole-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Catalysts: Iodine, samarium triflate, and other catalysts can facilitate various reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 1,3-benzothiazole-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1,3-benzothiazole-2-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
Physicochemical Properties (Hypothetical Data)
| Property | This compound | Compound 4 |
|---|---|---|
| Molecular Weight | ~257 g/mol | ~323 g/mol |
| LogP (Predicted) | 1.8–2.5 | 2.9–3.5 |
| Aqueous Solubility | High (due to sulfonate) | Moderate (hydrazine enhances H-bonding) |
Research Implications and Gaps
The evidence highlights the importance of substituent choice in thiazole/benzothiazole systems. For example:
- Electron-Withdrawing Groups : The 4-chlorophenyl group in compound 4 may enhance electrophilic reactivity, while the sulfonate in the target compound could stabilize negative charge.
- Synthetic Flexibility : The acetyl hydrazine in compound 4 allows for further derivatization, whereas the sulfonate group in this compound may limit downstream modifications.
Future studies should prioritize synthesizing and testing this compound to validate its hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
